Methanesulfonic acid--[4-(dodecyloxy)phenyl]methanol (1/1)
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Overview
Description
Methanesulfonic acid–[4-(dodecyloxy)phenyl]methanol (1/1) is a chemical compound that combines methanesulfonic acid and [4-(dodecyloxy)phenyl]methanol in a 1:1 ratio. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . [4-(dodecyloxy)phenyl]methanol is an organic compound with a long alkyl chain, making it hydrophobic and useful in various applications.
Preparation Methods
The synthesis of methanesulfonic acid–[4-(dodecyloxy)phenyl]methanol (1/1) involves the reaction of methanesulfonic acid with [4-(dodecyloxy)phenyl]methanol. The reaction typically occurs under mild conditions, with the two components being mixed in a suitable solvent. The reaction is exothermic, and the product is isolated by removing the solvent under reduced pressure .
Industrial production methods for methanesulfonic acid involve the oxidation of dimethylsulfide or dimethyldisulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The production of [4-(dodecyloxy)phenyl]methanol involves the alkylation of phenol with dodecyl bromide, followed by reduction of the resulting [4-(dodecyloxy)phenyl]methanol .
Chemical Reactions Analysis
Methanesulfonic acid–[4-(dodecyloxy)phenyl]methanol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives and corresponding alcohols.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Esterification: The compound can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid–[4-(dodecyloxy)phenyl]methanol (1/1) has various scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and esters.
Biology: It is used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: The compound is investigated for its potential use in drug delivery systems, where its hydrophobic tail can interact with lipid membranes.
Mechanism of Action
The mechanism of action of methanesulfonic acid–[4-(dodecyloxy)phenyl]methanol (1/1) involves its interaction with various molecular targets. The methanesulfonic acid group can act as a strong acid, donating protons to various substrates and facilitating chemical reactions. The [4-(dodecyloxy)phenyl]methanol component can interact with lipid membranes, altering their structure and function .
Comparison with Similar Compounds
Methanesulfonic acid–[4-(dodecyloxy)phenyl]methanol (1/1) can be compared with other similar compounds such as:
Methanesulfonic acid–[4-(octyloxy)phenyl]methanol (1/1): This compound has a shorter alkyl chain, making it less hydrophobic and less effective in certain applications.
Methanesulfonic acid–[4-(hexadecyloxy)phenyl]methanol (1/1): This compound has a longer alkyl chain, making it more hydrophobic and potentially more effective in applications requiring strong lipid interactions.
The uniqueness of methanesulfonic acid–[4-(dodecyloxy)phenyl]methanol (1/1) lies in its balanced hydrophobicity and hydrophilicity, making it versatile for various applications .
Properties
CAS No. |
61439-46-1 |
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Molecular Formula |
C20H36O5S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(4-dodecoxyphenyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C19H32O2.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19;1-5(2,3)4/h12-15,20H,2-11,16-17H2,1H3;1H3,(H,2,3,4) |
InChI Key |
IKRHYHVEJQCLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CO.CS(=O)(=O)O |
Origin of Product |
United States |
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